1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide 1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18390525
InChI: InChI=1S/C35H35N2.HI/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;/h7-23H,1-6H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C35H35IN2
Molecular Weight: 610.6 g/mol

1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide

CAS No.:

Cat. No.: VC18390525

Molecular Formula: C35H35IN2

Molecular Weight: 610.6 g/mol

* For research use only. Not for human or veterinary use.

1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide -

Specification

Molecular Formula C35H35IN2
Molecular Weight 610.6 g/mol
IUPAC Name (2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide
Standard InChI InChI=1S/C35H35N2.HI/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;/h7-23H,1-6H3;1H/q+1;/p-1
Standard InChI Key PXXBSYXTQAWFHV-UHFFFAOYSA-M
Isomeric SMILES CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-]
Canonical SMILES CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-]

Introduction

Chemical Identity and Structural Features

The compound belongs to the benz[e]indole family, characterized by a conjugated pentadienyl bridge linking two 1,1,3-trimethylbenzo[e]indolium moieties. Key identifiers include:

PropertyValueSource
Molecular FormulaC₄₁H₃₉IN₂
Molar Mass686.67 g/mol
CAS Registry66753-40-0
IUPAC Name1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indol-3-ium iodide

The structure features a delocalized π-electron system across the pentadienyl chain, enabling strong absorption in the visible-to-near-infrared (Vis-NIR) spectrum. The iodide counterion enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) or methanol .

Synthesis and Physicochemical Properties

Synthesis Pathways

While no direct synthesis protocol for this compound is published, analogous benzo[e]indole derivatives are typically synthesized via Knoevenagel condensation. For example, 1,1,2-trimethylbenzo[e]indole reacts with benzaldehydes under basic conditions to form extended conjugates . A plausible route for the target compound involves:

  • Quaternization: Methylation of benzo[e]indole precursors to form the 1,1,3-trimethylindolium core.

  • Condensation: Coupling of two indolium units via a pentadienyl linker using a bis-aldehyde intermediate.

  • Counterion Exchange: Metathesis to replace initial anions (e.g., chloride) with iodide for improved stability .

Optical Properties

The extended conjugation confers notable photophysical characteristics:

PropertyValue (Estimated)Basis
Absorption λmax600–750 nmAnalogous dyes
Fluorescence λem750–850 nmAnalogous dyes
Quantum Yield0.1–0.3Similar NIR probes

These properties make the compound suitable for deep-tissue imaging and photodynamic therapy, where longer wavelengths penetrate biological tissues more effectively .

Photo-Induced Biological Activity

Recent studies on structurally related benzo[e]indole dyes demonstrate light-dependent cytotoxicity. For instance, 1,1,2-trimethylbenzo[e]indole derivatives induce reactive oxygen species (ROS) generation in melanoma cells (G361 line) upon irradiation with 414 nm blue light . Key mechanisms include:

ROS Generation and DNA Damage

  • ROS Production: Photoexcitation promotes intersystem crossing to triplet states, enabling energy transfer to molecular oxygen (³O₂ → ¹O₂) .

  • DNA Strand Breaks: ROS oxidize guanine bases and destabilize phosphate backbones, triggering apoptosis .

Concentration- and Irradiation-Dependent Effects

ParameterEffectReference
Compound 15 (1 μM)80% cell death (G361, 414 nm)
Irradiation (10 J/cm²)Doubles ROS levels
HazardPrecautionSource
Irritant (Xi)Avoid inhalation/skin contact
Toxic (T)Use fume hood, PPE
StorageInert atmosphere, 4°C

Applications in Biomedical Research

Intracellular pH Sensing

Benzo[e]indole derivatives exhibit pH-dependent fluorescence shifts (pKa ≈ 5.8) , enabling real-time monitoring of lysosomal or endosomal acidification.

Tumor Imaging and Therapy

The compound’s NIR fluorescence and ROS generation synergize for theranostic applications:

  • Diagnostic Imaging: High contrast in tumor margins due to enhanced permeability and retention (EPR) effect.

  • Photodynamic Therapy: Selective cytotoxicity upon localized irradiation .

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